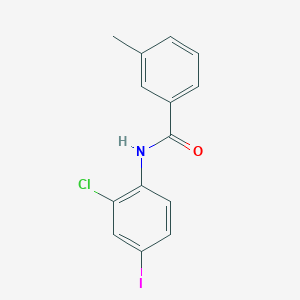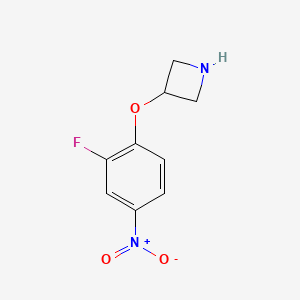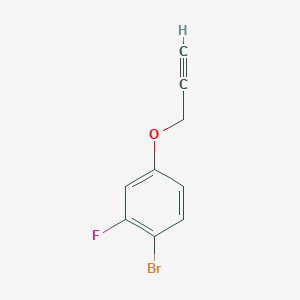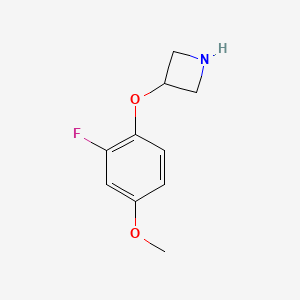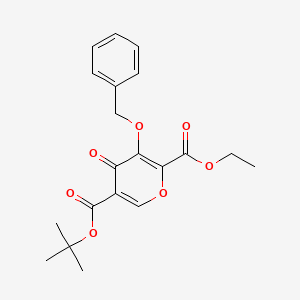![molecular formula C14H10F5NO2 B12085478 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is a fluorinated aromatic compound with the molecular formula C14H10F5NO2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoro-3-(trifluoromethyl)pyridine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability compared to other fluorinated compounds .
Eigenschaften
Molekularformel |
C14H10F5NO2 |
|---|---|
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline |
InChI |
InChI=1S/C14H10F5NO2/c1-21-11-3-2-8(20)6-12(11)22-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI-Schlüssel |
YRSVFCSBKQDDPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



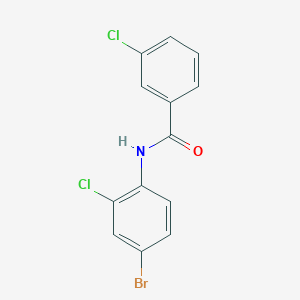
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)

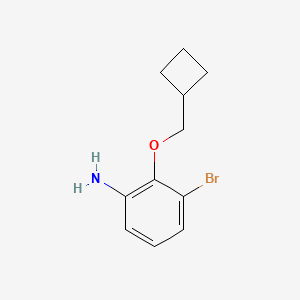
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
